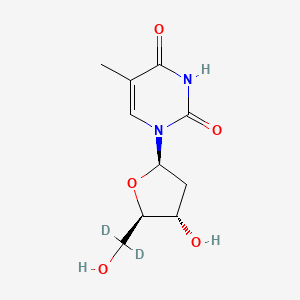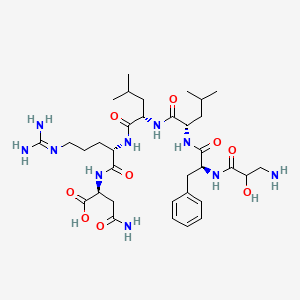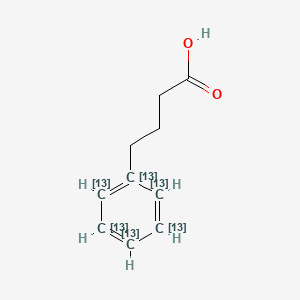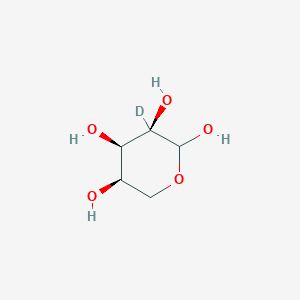
Thymidine-5',5''-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine is a pyrimidine deoxynucleoside. It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .
Synthesis Analysis
Thymidine analogues have been synthesized using a novel thymidine phosphorylase from the halotolerant H. elongata (HeTP). Following enzyme immobilization on microbeads, the biocatalyst was implemented as a packed-bed reactor for the continuous production of halogenated nucleosides .Molecular Structure Analysis
Thymidine has a molecular formula of C10H14N2O5, an average mass of 242.229 Da, and a mono-isotopic mass of 242.090271 Da .Chemical Reactions Analysis
Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It is used in various biological assays that measure proliferation by directly measuring DNA synthesis .Physical And Chemical Properties Analysis
Thymidine has a density of 1.5±0.1 g/cm3, a molar refractivity of 55.8±0.3 cm3, and a molar volume of 166.8±3.0 cm3 .科学的研究の応用
Biochemical Modulation in Cancer Treatment
Thymidine has been studied in the context of cancer treatment, primarily as a biochemical modulator. Its mechanism of action includes modulation of standard chemotherapeutic agents such as 5-fluorouracil, 1-beta-D-arabinofuranosylcytosine, and methotrexate. Despite lacking antitumor activity on its own, thymidine's role in enhancing the effectiveness of these agents has been the focus of clinical trials, suggesting its potential for further studies in biochemical modulation of antimetabolites (O'dwyer, King, Hoth, & Leyland-Jones, 1987).
Mitochondrial DNA Maintenance and Toxicity Mitigation
Research on mitochondrial thymidine kinase (TK-2), which is involved in the phosphorylation of deoxynucleosides, highlights its significance in maintaining mitochondrial dNTP pools essential for DNA synthesis and repair. Mutations in TK-2 are associated with mitochondrial DNA depletion syndromes, primarily affecting skeletal muscle. Furthermore, TK-2's role in the mitochondrial toxicity observed in prolonged treatments with nucleoside analogues (such as AZT for AIDS) underscores its potential therapeutic target for understanding mitochondrial dNTP pool maintenance and mitigating drug-induced mitochondrial toxicity (Pérez-Pérez, Hernández, Priego, Rodríguez-Barrios, Gago, Camarasa, & Balzarini, 2005).
Predicting Chemotherapy Response in Colorectal Cancer
Thymidylate Synthase (TS) expression in colorectal cancer has been linked to clinical response rates to fluoropyrimidine-based chemotherapy. Studies have shown an inverse correlation between TS expression levels and the effectiveness of treatments such as 5-fluorouracil, suggesting that quantitation of TS could guide targeted treatment strategies for colorectal cancer, akin to hormone receptor targeting in breast cancer (Aschele, Lonardi, & Monfardini, 2002).
Nuclear Thymidylate Biosynthesis Targeting
The nuclear localization of the de novo dTMP (thymidylate) biosynthesis pathway has been identified as a critical factor in the efficacy of antifolate-based therapies targeting dTMP synthesis. This approach involves inhibiting enzymes such as thymidylate synthase within the nucleus, offering a promising direction for cancer treatment strategies that target nuclear processes essential for DNA synthesis and cell division (Chon, Stover, & Field, 2017).
TAS-102 Mechanism of Action in Metastatic Colorectal Cancer
TAS-102, a combination of trifluridine (a thymidine-based nucleoside analog) and tipiracil hydrochloride, has shown efficacy in fluoropyrimidine-refractory metastatic colorectal cancer. Its mechanism differs from 5-FU as it primarily acts through DNA incorporation, highlighting a novel approach in treating colorectal cancer resistant to traditional fluoropyrimidine-based therapies (Lenz, Stintzing, & Loupakis, 2015).
作用機序
Target of Action
Thymidine-5’,5’‘-D2, also known as [5’,5’'-2H2]thymidine, primarily targets several enzymes involved in DNA synthesis and repair. These include Thymidine kinase, cytosolic , Thymidylate kinase , and Thymidine kinase 2, mitochondrial . These enzymes play a crucial role in the phosphorylation of thymidine, which is a necessary step in the synthesis of DNA .
Mode of Action
The compound interacts with its targets by serving as a substrate. For instance, it is phosphorylated by thymidine kinases to form thymidine monophosphate (dTMP), a precursor for DNA synthesis . In the presence of Thymidylate kinase, dTMP is further phosphorylated to form thymidine diphosphate .
Biochemical Pathways
Thymidine-5’,5’'-D2 is involved in the salvage pathway of DNA synthesis, where it is converted into dTMP by thymidine kinases . This is then used in the synthesis of DNA. The compound also plays a role in the de novo pathway of DNA synthesis, where it is converted into dTMP by thymidine synthase .
Result of Action
The phosphorylation of Thymidine-5’,5’'-D2 results in the formation of dTMP, which is a crucial component of DNA. This contributes to the synthesis and repair of DNA, thereby influencing cell growth and division .
Safety and Hazards
将来の方向性
Thymidine analogues are an important class of anticancer and antiviral drugs. Halogenated derivatives have been proven to be very effective therapeutics due to their enhanced solubility and bioavailability . The full potential of Thymidine-5’,5’'-D2 and related molecules in biomedical research remains to be explored .
特性
IUPAC Name |
1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-PQDUBQKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![D-[1,5-13C2]Ribose](/img/structure/B583942.png)






